2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Description

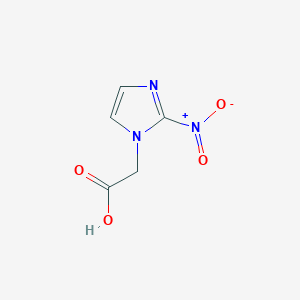

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGDUVFDYKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316397 | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-32-7 | |

| Record name | 22813-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitroimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Bioreduction Mechanism of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the bioreduction mechanism of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, a representative member of the 2-nitroimidazole class of compounds. These compounds are of significant interest as hypoxia-activated prodrugs for therapeutic and diagnostic applications, particularly in oncology. The central principle of their action lies in their selective metabolic activation under low-oxygen (hypoxic) conditions, a hallmark of solid tumors. This document elucidates the enzymatic pathways, key molecular intermediates, and cellular consequences of this bioreductive process. We will detail the pivotal role of nitroreductase enzymes, the oxygen-dependent "futile cycle," the generation of cytotoxic reactive species, and their subsequent interaction with cellular macromolecules. Furthermore, this guide presents standardized experimental protocols for assessing nitroreductase activity and discusses the critical factors influencing the efficiency of bioreduction.

Introduction: The Significance of Hypoxia-Selective Activation

Solid tumors frequently outgrow their vascular supply, leading to regions of profound hypoxia.[1][2] This low-oxygen environment confers resistance to conventional radiotherapy and chemotherapy while presenting a unique physiological feature for targeted drug delivery. 2-Nitroimidazoles, including this compound, are electron-affinic prodrugs designed to exploit this tumor-specific condition.[3][4] In their stable, oxidized state, they are relatively non-toxic. However, under the reducing environment characteristic of hypoxic cells, they undergo enzymatic reduction of the nitro group to form highly reactive, cytotoxic species that become trapped within the target cells.[3][5] Understanding the precise mechanism of this bioreductive activation is paramount for the rational design of next-generation hypoxia-targeted therapeutics and imaging agents.[6][7]

The Core Principle: Oxygen-Dependent Bioreduction

The selectivity of 2-nitroimidazoles for hypoxic cells is governed by a delicate interplay between enzymatic reduction and the presence of molecular oxygen. The process is initiated by a one-electron reduction of the nitro group, catalyzed by various intracellular reductases.[4][8]

-

In Normoxic Cells (Normal Oxygen): The resulting nitro radical anion is highly unstable and is rapidly re-oxidized back to the parent compound by molecular oxygen, which acts as a superior electron acceptor. This process, known as "futile cycling," prevents the accumulation of toxic metabolites, rendering the compound inert in healthy, well-oxygenated tissues.[4][5]

-

In Hypoxic Cells (Low Oxygen): In the absence of sufficient oxygen to intercept the radical anion, the molecule undergoes further, irreversible reduction steps. This multi-electron reduction cascade generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are the ultimate effectors of cytotoxicity.[8][9]

This oxygen-inhibitable activation ensures that the drug's cytotoxic potential is unleashed preferentially within the targeted tumor microenvironment.

Key Enzymatic Players in Bioreduction

The bioreduction of this compound is not mediated by a single enzyme but rather by a suite of cellular reductases. These enzymes typically utilize cofactors like NADPH or NADH as electron donors.[8]

-

Bacterial Nitroreductases (NTRs): These are flavin-containing enzymes widespread in bacteria and are often categorized into two types.[8][10]

-

Type I (Oxygen-Insensitive): These enzymes, like NfsA and NfsB from E. coli, are typically two-electron reductases that can reduce the nitro group directly to the hydroxylamine or amine, often bypassing the oxygen-sensitive radical intermediate.

-

Type II (Oxygen-Sensitive): These are one-electron reductases that produce the nitro radical anion, making their activity highly dependent on oxygen concentration.

-

-

Mammalian Reductases: While mammalian cells lack the potent nitroreductases found in bacteria, several endogenous enzymes can perform this function, albeit often less efficiently.

-

Cytochrome P450 Reductase: Studies have identified this enzyme as a major contributor to the reduction of 2-nitroimidazoles in mammalian cells, particularly under hypoxic conditions.[11]

-

DT-Diaphorase (NQO1): This enzyme has also been implicated, though its contribution may be less significant than that of P450 reductase.[11]

-

Other Reductases: Xanthine oxidase has been investigated but appears to have a minimal role in this specific process.[11] In certain anaerobic microorganisms, enzymes such as hydrogenase 1 have also been shown to reduce nitroimidazoles effectively.[12][13]

-

The Stepwise Mechanistic Pathway

The conversion from an inert prodrug to a cytotoxic agent involves a multi-step reduction of the C2-nitro group.

-

Single-Electron Transfer: The process begins when a reductase transfers a single electron to the nitro group, forming a nitro radical anion (R-NO₂⁻).[4] The efficiency of this step is correlated with the drug's one-electron reduction potential; compounds with a higher (more positive) potential are reduced more rapidly.[12][14]

-

Formation of Reactive Intermediates: In the absence of oxygen, the radical anion is further reduced. A two-electron reduction product is the nitroso derivative (R-NO), and a four-electron reduction yields the highly reactive hydroxylamine derivative (R-NHOH).[9]

-

Cytotoxicity and Covalent Adduct Formation: The hydroxylamine intermediate is considered a key cytotoxic species. It is highly electrophilic and readily forms covalent adducts with cellular macromolecules, including proteins and potentially DNA.[3] This binding disrupts their normal function, leading to cellular stress, inhibition of DNA replication, and ultimately cell death.[3] Studies have confirmed that these drugs covalently bind to cellular proteins under hypoxia.[3]

-

Fragmentation and Final Products: The reduction process can also lead to the fragmentation of the imidazole ring, producing toxic byproducts such as glyoxal.[15][16] The final, fully reduced product of a six-electron reduction is the stable and relatively non-toxic amine (R-NH₂).[9]

Cellular Consequences of Bioreductive Activation

The formation of reactive intermediates and their subsequent binding to cellular components triggers a cascade of cytotoxic events:

-

Enzyme Inhibition: Covalent binding has been shown to curtail the catalytic activity of key cellular enzymes, such as the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione S-transferase (GST).[3]

-

Replication Stress and Cell Cycle Arrest: The cellular damage induced by the activated drug compromises DNA replication and slows down cell cycle progression, ultimately leading to a cytostatic or cytotoxic outcome.[3]

-

Macromolecular Damage: The widespread, non-specific binding of reactive intermediates to proteins and other nucleophiles leads to a general disruption of cellular homeostasis.

| Parameter | Description | Impact on Bioreduction |

| Oxygen Concentration | The partial pressure of molecular oxygen (pO₂) in the tissue. | Primary determinant. High pO₂ leads to futile cycling and no activation; low pO₂ allows for irreversible reduction.[5] |

| One-Electron Reduction Potential (E¹) | The electrochemical potential of the R-NO₂/R-NO₂⁻ couple. | Rate-limiting factor. A higher (more positive) E¹ correlates with a faster rate of initial enzymatic reduction.[12] |

| Reductase Expression & Activity | The cellular concentration and catalytic efficiency of competent nitroreductases (e.g., P450 reductase). | Capacity-limiting factor. Higher enzyme levels increase the overall rate of prodrug activation.[11] |

| Cofactor Availability | The intracellular pool of reducing cofactors, primarily NAD(P)H. | Essential substrate. Sufficient NAD(P)H is required to fuel the enzymatic reduction process.[8] |

Table 1: Key Factors Influencing the Bioreduction of 2-Nitroimidazoles.

Experimental Methodologies for Studying Bioreduction

Validating and quantifying the bioreduction of this compound requires robust experimental protocols.

In Vitro Nitroreductase Activity Assay (Luminometric)

This protocol provides a highly sensitive method to quantify nitroreductase activity by measuring the conversion of a non-luminescent substrate into luciferin.[17][18]

Principle: A luciferin derivative, caged with a nitro group, is selectively reduced by nitroreductase in the presence of NAD(P)H. The released luciferin is then quantified using a standard luciferase-based reaction, where the light output is directly proportional to the nitroreductase activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a standard curve of purified nitroreductase (e.g., 0-100 ng/mL).

-

Prepare experimental samples (e.g., cell lysates, purified enzyme fractions) in NTR Reaction Buffer.

-

Prepare the NTR Reaction Mix containing the caged luciferin substrate and NADH/NADPH in NTR Reaction Buffer.

-

Prepare the NTR Detection Mix containing luciferase enzyme and ATP in NTR Detection Buffer.

-

-

Assay Procedure:

-

Add 50 µL of nitroreductase standards and experimental samples to the wells of a white, opaque 96-well plate.

-

Add 50 µL of the NTR Reaction Mix to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Add 50 µL of the NTR Detection Mix to each well.

-

Incubate for an additional 10-15 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background reading (no enzyme control) from all measurements.

-

Generate a standard curve by plotting the luminescence of the standards against their concentration.

-

Determine the nitroreductase activity in the experimental samples by interpolating their luminescence values from the standard curve.

-

Analysis of Bioreduction Products

To identify the specific metabolites and macromolecular adducts formed during the bioreduction of this compound, chromatographic and mass spectrometric techniques are essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its various reduction products (e.g., hydroxylamine, amine).[9][16] By comparing retention times with synthesized standards, metabolites can be identified and quantified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to confirm the identity of metabolites by providing accurate mass-to-charge ratio data. It is also the gold standard for identifying covalent adducts to proteins by analyzing peptide fragments after enzymatic digestion (e.g., with trypsin).

Conclusion

The bioreduction of this compound is a sophisticated, oxygen-dependent enzymatic process that underpins its utility as a hypoxia-selective agent. Activation is initiated by one-electron reduction, primarily by enzymes like cytochrome P450 reductase in mammalian cells, to form a nitro radical anion. In hypoxic environments, this radical undergoes further, irreversible reduction to generate cytotoxic hydroxylamine and other reactive species. These intermediates subsequently form covalent adducts with cellular proteins, leading to enzyme inhibition, cell cycle arrest, and targeted cell death. A thorough understanding of this mechanism, supported by robust analytical methodologies, is critical for optimizing the design and clinical application of this important class of anti-cancer prodrugs.

References

-

Bremner, J. C., Stratford, I. J., Bowler, J., & Adams, G. E. (1995). The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles. International Journal of Radiation Oncology, Biology, Physics, 33(5), 1073-1077. [Link]

-

Yadav, R. P., & Church, N. J. (1993). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 31(4), 477-484. [Link]

-

Tafreshi, N. K., Dolgova, N. V., & Wuest, F. R. (2020). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Scientific Reports, 10(1), 18868. [Link]

-

Raleigh, J. A., & Koch, A. L. (1990). Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes. International Journal of Radiation Oncology, Biology, Physics, 19(3), 633-636. [Link]

-

Wang, Y., & Li, J. (2020). Hypoxia-Activated Prodrugs of PERK Inhibitors. Molecules, 25(21), 5092. [Link]

-

Abdel-maksoud, M. S., El-gamal, M. I., & Oh, C. (2020). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Molecules, 25(17), 3986. [Link]

-

Willcocks, S., & Stachulski, A. V. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Raleigh, J. A., & Koch, A. L. (1991). 4,5-Dihydro-4,5-dihydroxyimidazoles as products of the reduction of 2-nitroimidazoles. HPLC assay and demonstration of equilibrium transfer of glyoxal to guanine. Chemical Research in Toxicology, 4(6), 666-672. [Link]

-

Willcocks, S., Stachulski, A. V., & Ward, S. A. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Wuest, F. R. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Transactions, 44(15), 6746-6764. [Link]

-

Nishida, J., & Kondo, N. (2023). Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. Bioorganic & Medicinal Chemistry Letters, 95, 129484. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. Biochemical Pharmacology, 32(14), 2149-2156. [Link]

-

Ealand, C., & Kana, B. D. (2021). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Bacteriology, 203(10), e00045-21. [Link]

-

Ruan, Q., Liu, Y., Liao, L., Hao, J., & Zhang, J. (2023). Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules, 28(18), 6563. [Link]

-

Willcocks, S., Stachulski, A. V., & Ward, S. A. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Sułkowska, A., & Suwińska, K. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Molecules, 23(11), 2999. [Link]

-

Church, N. J., & LaRusso, N. F. (1991). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Journal of Antimicrobial Chemotherapy, 28(5), 633-640. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 18. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

2-(2-Nitro-1H-imidazol-1-yl)acetic acid chemical structure and properties

An In-depth Technical Guide to 2-(2-Nitro-1H-imidazol-1-yl)acetic Acid: Structure, Properties, and Therapeutic Potential

Introduction: Unveiling a Key Hypoxia-Activated Agent

This compound is a nitroimidazole derivative that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug development. As a member of the nitroimidazole class, its core structure is a key pharmacophore responsible for activity against a variety of pathogens and, notably, for its utility in cancer therapy.[1] Nitroimidazoles are renowned for their role as prodrugs that undergo selective activation under low-oxygen (hypoxic) conditions, a characteristic feature of many solid tumors.[2][3] This selective activation makes them prime candidates for developing targeted cancer therapies that spare healthy, well-oxygenated tissues.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the chemical structure, physicochemical properties, synthesis, and the fundamental mechanism of action of this compound. Furthermore, it explores its applications as a hypoxia-activated prodrug (HAP) and a radiosensitizer, providing a foundation for future research and therapeutic innovation.

Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental and clinical settings. These properties dictate its solubility, stability, and pharmacokinetic behavior.

Chemical Structure:

The molecule consists of a 2-nitroimidazole ring, which is the core functional group, linked at the N1 position to an acetic acid side chain.

Image of the chemical structure of this compound would be placed here in a full document.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 22813-32-7 | [4] |

| Chemical Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | |

| Appearance | Crystalline Solid (Typical) | [5] |

| Boiling Point | 487.2 °C | |

| SMILES | C1=CN(C(=N1)[O-])CC(=O)O | [4] |

| InChIKey | TYDGDUVFDYKZMY-UHFFFAOYSA-N | [4] |

| PubChem CID | 327544 | [4] |

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound is a critical process for obtaining the compound for research and development purposes. A common synthetic route involves the N-alkylation of 2-nitroimidazole.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis, based on established chemical principles for N-alkylation of imidazoles.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroimidazole in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger, facilitating the deprotonation of the imidazole nitrogen.

-

Alkylation: Add an alkylating agent, typically an ethyl haloacetate like ethyl chloroacetate or ethyl bromoacetate, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting ester intermediate is subsequently hydrolyzed to the carboxylic acid using an aqueous acid or base, followed by neutralization.

-

Purification: The crude product, this compound, is then purified by recrystallization from a suitable solvent system to yield the final product.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂), carboxylic acid (C=O and O-H), and the imidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Diagram: Synthetic Workflow

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Mechanism of Action: The Role of Hypoxia

The biological activity of this compound, like other nitroimidazoles, is fundamentally linked to the unique microenvironment of hypoxic tissues.[2][3] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their cytotoxic effects.[3]

-

Cellular Uptake: The prodrug passively diffuses into both normal (normoxic) and cancerous (hypoxic) cells.[3]

-

Bioreductive Activation: In the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a one-electron reduction.[8][] This reaction is catalyzed by various intracellular reductases, such as NADPH-cytochrome P450 reductase.[2] This reduction generates a highly reactive nitro radical anion.

-

Oxygen-Dependent Futile Cycling: In healthy, oxygen-rich tissues, this nitro radical anion is rapidly re-oxidized back to the original, inactive nitroimidazole compound.[3] This "futile cycling" prevents the accumulation of toxic species in normal cells, contributing to the drug's selectivity.

-

Cytotoxicity in Hypoxic Cells: Under hypoxic conditions, the lack of oxygen allows the nitro radical anion to persist. It can undergo further reduction to form even more reactive species like nitrosoimidazoles and hydroxylamines.[10] These reactive intermediates are cytotoxic, causing cellular damage primarily through the induction of DNA strand breaks and inhibition of DNA repair mechanisms.[][11] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

This selective activation in hypoxic regions makes 2-nitroimidazole derivatives potent agents for targeting solid tumors, which are often characterized by poor vascularization and resulting hypoxia.[2][12]

Diagram: Hypoxic Activation Pathway

Caption: Activation pathway in normoxic vs. hypoxic conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of biomedical research.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

The primary application lies in its potential as a hypoxia-activated prodrug.[10][12] Tumor hypoxia is a major factor contributing to resistance to conventional chemotherapy and radiotherapy.[2] By specifically targeting these resistant cell populations, HAPs like 2-nitroimidazole derivatives can offer significant therapeutic benefits, either as standalone agents or in combination with other treatments.[2][12] The carboxylic acid functional group on this compound provides a convenient handle for further chemical modification, allowing it to be conjugated to other molecules or incorporated into larger drug delivery systems to optimize its pharmacological profile.

Radiosensitizers in Oncology

Nitroimidazoles are also well-documented as hypoxic cell radiosensitizers.[13][14] Radiation therapy relies on the presence of oxygen to generate cytotoxic reactive oxygen species (ROS) that damage tumor DNA. In hypoxic regions, this effect is diminished. Electron-affinic compounds like 2-nitroimidazoles can "mimic" the effect of oxygen, reacting with radiation-induced free radicals on DNA to "fix" the damage, thereby making it permanent and lethal to the cell.[14] This enhances the efficacy of radiotherapy in hypoxic tumors.[15][16]

Diagnostic and Research Applications

Beyond therapeutics, this compound and its derivatives can be used to develop diagnostic tools. For instance, when labeled with a radioisotope, they can be used in imaging techniques like Positron Emission Tomography (PET) to visualize hypoxic regions within tumors, which can help in treatment planning and monitoring therapeutic response.

Conclusion and Future Perspectives

This compound stands out as a molecule of significant interest due to its inherent properties as a hypoxia-selective agent. Its straightforward synthesis, well-understood mechanism of action, and the versatility offered by its chemical structure make it a valuable platform for drug discovery and development. The core principles of its function—bioreductive activation and radiosensitization—address a critical challenge in oncology: the problem of tumor hypoxia.

Future research will likely focus on creating novel conjugates and nanoformulations of this compound to improve its delivery, efficacy, and safety profile. As our understanding of the tumor microenvironment deepens, the rational design of next-generation hypoxia-activated therapies, built upon foundational molecules like this, holds immense promise for improving cancer treatment outcomes.

References

-

Hypoxia-activated prodrug - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

-

Duan, J., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Retrieved from [Link]

-

Le, N. T. P., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Retrieved from [Link]

-

Hu, Y., et al. (2017). Molecular Pathways: Hypoxia-Activated Prodrugs in Cancer Therapy. Clinical Cancer Research. Retrieved from [Link]

-

Hall, E. J., et al. (n.d.). The nitroimidazoles as radiosensitizers and cytotoxic agents. PMC - NIH. Retrieved from [Link]

-

Enhancing hypoxia-activated prodrug anticancer therapy: amplified active targeting, enhanced drug activation, and increased hypoxic cytotoxicity | EurekAlert! (2024, April 3). Retrieved from [Link]

-

Khan, S., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Molecules. Retrieved from [Link]

-

Peruzzi, E. (1983). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. Retrieved from [Link]

-

Magdon, E., & Schroeder, E. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. PubMed. Retrieved from [Link]

-

All About Nitroimidazole - Unacademy. (n.d.). Retrieved from [Link]

-

Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance. Retrieved from [Link]

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price. (n.d.). Retrieved from [Link]

-

2-Methyl-5-nitroimidazole-1-acetic acid | C6H7N3O4 | CID 115249 - PubChem. (n.d.). Retrieved from [Link]

-

Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. Retrieved from [Link]

-

Wilson, W. R., et al. (2017). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Nitroimidazole radiosensitisers. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

(a) Synthesis of this compound (2). (b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Havaldar, F. H., & Patil, P. S. (2007). Synthesis of Biologically Active 1-[2-(2-Methyl- 5-nitroimidazol-1-yl)acetyl]-3-substituted Phenyl-4-carbaldehyde-1H-pyrazoles. Asian Journal of Chemistry. Retrieved from [Link]

-

Foroumadi, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736) - Human Metabolome Database. (2012, September 11). Retrieved from [Link]

-

Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Retrieved from [Link]

-

(1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 - PubChem. (n.d.). Retrieved from [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Retrieved from [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. americanelements.com [americanelements.com]

- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 10. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. All About Nitroimidazole [unacademy.com]

- 12. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 13. The nitroimidazoles as radiosensitizers and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Pharmacokinetics and Biodistribution of 2-Nitroimidazole Compounds for Hypoxia Imaging

This guide provides an in-depth exploration of the pharmacokinetics and biodistribution of 2-nitroimidazole compounds, which are pivotal for the non-invasive imaging of tumor hypoxia. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a comprehensive understanding of these critical diagnostic agents.

Introduction: The Significance of 2-Nitroimidazoles in Oncology

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia.[1] Tumor hypoxia is a critical factor in oncology as it is associated with resistance to both chemotherapy and radiotherapy, increased tumor aggressiveness, and a poor clinical prognosis.[2][3] Consequently, the ability to accurately identify and quantify tumor hypoxia is paramount for patient stratification and for guiding therapeutic strategies.

2-nitroimidazole compounds have emerged as the gold standard for non-invasive imaging of hypoxia, primarily through Positron Emission Tomography (PET).[2][4] These compounds are designed to be selectively trapped in hypoxic cells, providing a direct measure of the oxygenation status of tumors.[1][5] This guide delves into the scientific underpinnings of their function, from their mechanism of action to their behavior within a biological system.

The Cornerstone of Hypoxia Detection: Mechanism of Selective Retention

The utility of 2-nitroimidazoles as hypoxia imaging agents hinges on their unique bioreductive activation pathway.[6] Under normal oxygen conditions (normoxia), the nitro group of the 2-nitroimidazole molecule undergoes a one-electron reduction to form a radical anion. This reaction is reversible in the presence of oxygen, which readily oxidizes the radical anion back to the parent compound.[6][7] This allows the compound to diffuse freely in and out of well-oxygenated cells.

However, in the low-oxygen environment of hypoxic cells, the radical anion undergoes further, irreversible reduction to form highly reactive nitroso and hydroxylamine intermediates.[1][7] These reactive species covalently bind to intracellular macromolecules, primarily proteins, effectively trapping the 2-nitroimidazole derivative within the hypoxic cell.[1][5][6] This oxygen-dependent differential trapping is the fundamental principle that enables the visualization of hypoxic regions within a tumor.

Sources

- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Antiparasitic activity of 2-nitroimidazole derivatives against Trypanosoma cruzi

An In-Depth Technical Guide to the Antiparasitic Activity of 2-Nitroimidazole Derivatives Against Trypanosoma cruzi

Executive Summary

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in the Americas.[1][2] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, the 2-nitroimidazole derivative benznidazole (BZN) and the 5-nitrofuran nifurtimox.[1][3] While effective in the acute phase, their use is hampered by variable efficacy in the chronic stage, significant side effects, and the emergence of resistant strains.[4][5] This has spurred intensive research into novel therapeutic agents, with a primary focus on optimizing the 2-nitroimidazole scaffold. These compounds function as prodrugs, requiring activation within the parasite to exert their trypanocidal effects, a mechanism that provides a degree of selectivity.[6][7][8] This guide provides a detailed exploration of the chemistry, mechanism of action, structure-activity relationships, and preclinical evaluation of 2-nitroimidazole derivatives as anti-T. cruzi agents, offering a comprehensive resource for researchers and drug development professionals in the field of neglected tropical diseases.

The Molecular Basis of Trypanocidal Activity: A Tale of Bioreductive Activation

The efficacy of 2-nitroimidazole derivatives against Trypanosoma cruzi is fundamentally dependent on their transformation from benign prodrugs into highly reactive, cytotoxic agents. This activation is a multi-step process initiated within the parasite and is central to both their therapeutic action and their selective toxicity.

The Critical Role of Parasite-Specific Nitroreductases

The key to the selective action of nitroimidazoles lies in a parasite-specific enzyme: a type I nitroreductase (NTR).[6][7][8] T. cruzi possesses a mitochondrial, NADH-dependent, bacterial-like type I NTR (TcNTR) that is absent in mammalian hosts.[6][9] This enzyme catalyzes the reduction of the nitro group on the imidazole ring, a crucial first step in the activation cascade.[8][9]

These prodrugs passively diffuse into the parasite where TcNTR mediates a two-electron reduction of the C2-nitro group. This process generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, and ultimately, a nitrenium ion.[4] These electrophilic species are indiscriminate in their reactivity, readily forming covalent adducts with critical biological macromolecules.

Downstream Mechanisms of Cellular Destruction

The reactive metabolites generated by TcNTR activation unleash a multi-pronged attack on the parasite's cellular machinery:

-

Macromolecular Damage: The highly reactive intermediates bind to parasite DNA, proteins, and lipids, causing widespread cellular damage and dysfunction.[10] This includes DNA strand breakage, which is a significant contributor to the drug's cidal activity.[11]

-

Inhibition of Protein and RNA Synthesis: Studies have shown that benznidazole effectively inhibits both protein and RNA synthesis in T. cruzi.[12] Another derivative, Megazol, demonstrates a particularly potent inhibition of protein synthesis.[13][14]

-

Oxidative and Nitrosative Stress: While the primary mechanism for 2-nitroimidazoles is reductive activation, some derivatives can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like superoxide anions.[15][16] This creates an oxidative stress environment that overwhelms the parasite's antioxidant defenses.

-

Thiol Depletion: Some nitroimidazole derivatives, like Megazol, act as potent thiol scavengers, particularly targeting trypanothione.[15][17] Trypanothione is a unique and essential low-molecular-weight thiol in trypanosomatids, crucial for their antioxidant defense system. Its depletion leaves the parasite highly vulnerable to oxidative damage.[15][17]

Caption: Standardized workflow for in vitro evaluation of anti-T. cruzi compounds.

Protocol 1: Intracellular Amastigote High-Content Imaging Assay

This assay is the gold standard for in vitro screening as it evaluates compound efficacy against the replicative, intracellular form of the parasite within a host cell. [18][19]

-

Host Cell Seeding: Seed a suitable host cell line (e.g., Vero or L929 fibroblasts) into 96- or 384-well imaging plates at a density that allows for monolayer formation. Incubate overnight to ensure cell adherence. [20]2. Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a defined multiplicity of infection (MOI), typically around 10:1. [20]Allow several hours for the parasites to invade the host cells.

-

Compound Addition: Wash the plates to remove non-invading trypomastigotes. Add fresh media containing serial dilutions of the test and reference (benznidazole) compounds.

-

Incubation: Incubate the plates for 48-72 hours to allow for amastigote replication in untreated control wells.

-

Fixing and Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and stain with fluorescent dyes. A common combination is DAPI or Hoechst to stain both host cell and parasite nuclei, and a parasite-specific antibody or a fluorescently-tagged parasite strain (e.g., expressing tdTomato) to differentiate parasite and host. [21]6. Image Acquisition and Analysis: Use an automated high-content imaging system to capture images from each well. Specialized software is used to quantify the number of host cells and the number of intracellular amastigotes per cell.

-

Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell relative to untreated controls. Plot dose-response curves to determine the 50% inhibitory concentration (IC50).

Protocol 2: TcNTR Enzyme Activity Assay

This biochemical assay confirms that a compound's activity is dependent on activation by the target enzyme. [8]

-

Enzyme and Substrate Preparation: Use recombinant TcNTR enzyme. Prepare a reaction buffer containing the enzyme, NADPH as a cofactor, and the test compound.

-

Reaction Initiation: Initiate the reaction by adding the test compound. The activity of TcNTR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: The rate of NADPH consumption is proportional to the enzyme's ability to reduce the nitroimidazole compound. Compare the rate to that of a known TcNTR substrate like benznidazole. A higher rate indicates a more efficient substrate for the enzyme. [8]

In Vivo Efficacy Models

Animal models are indispensable for evaluating the pharmacokinetic properties and curative potential of drug candidates. Mouse models are the most widely used due to their cost-effectiveness and the availability of various strains. [1][22]

Caption: Sequential workflow for in vivo evaluation in acute and chronic models.

Protocol 3: Acute Murine Model of Infection

This model is used as an initial proof-of-concept to assess if a compound can control parasite replication during the high-parasitemia acute phase. [23]

-

Infection: Infect mice (e.g., BALB/c) intraperitoneally with 10,000 bloodstream trypomastigotes of a virulent strain (e.g., Tulahuen or Y strain).

-

Treatment: Begin oral treatment with the test compound a few days post-infection, once parasitemia is detectable. Administer the drug daily for a period of 10-20 days. Include vehicle control and benznidazole-treated groups.

-

Monitoring Parasitemia: Collect blood from the tail vein every 2-3 days and count the number of parasites using a Neubauer chamber to assess the level of parasitemia suppression.

-

Bioluminescence Imaging (Optional but Recommended): For studies using luciferase-expressing parasite strains, parasite burden can be monitored non-invasively in real-time. [1][19]This provides a more comprehensive view of parasite distribution and load in various tissues.

-

Endpoint Analysis: Monitor animal survival. At the end of the experiment, assess parasite load in tissues (e.g., heart, skeletal muscle) via quantitative PCR (qPCR) to determine if the treatment achieved sterile cure.

Protocol 4: Chronic Murine Model of Infection

This model is more challenging but more clinically relevant, as it mimics the chronic phase of human Chagas disease where parasitemia is low or undetectable. [23][24]

-

Infection: Infect mice with a low dose of trypomastigotes to establish a chronic infection. Allow the infection to proceed for 60-120 days post-infection. [23]2. Treatment: Administer the test compound, typically for an extended period (e.g., 20-30 days).

-

Assessment of Cure: Assessing a curative outcome is complex. The primary methods include:

-

qPCR: Perform highly sensitive qPCR on DNA extracted from blood and various tissues (especially heart and skeletal muscle) at the end of the study and after a follow-up period to detect any residual parasite DNA. [18] * Immunosuppression: Immunosuppress a cohort of treated animals (e.g., with cyclophosphamide) to check for relapse of parasitemia, which would indicate treatment failure.

-

Challenges: Resistance and Toxicity

Mechanisms of Resistance

The primary mechanism of resistance to 2-nitroimidazoles in T. cruzi is the parasite's failure to activate the prodrug. This is most commonly caused by the downregulation of TcNTR expression. [6][7]Studies have shown that the loss of a single copy of the gene encoding TcNTR is sufficient to confer significant cross-resistance to a wide range of nitroheterocyclic drugs. [6][7][25]This highlights the genetic plasticity of the parasite and poses a significant challenge for long-term therapeutic efficacy. [4]

Toxicity and Side Effects

The clinical use of nitroimidazoles is often limited by a spectrum of adverse effects. [26]Common side effects include gastrointestinal symptoms (nausea, anorexia, metallic taste), while more severe, dose-dependent toxicities can include peripheral neuropathy and encephalopathy. [26][27]There are also concerns about the potential mutagenicity of the nitroaromatic core, which is linked to the same reactive intermediates responsible for their antiparasitic activity. [28]The drive to develop next-generation 2-nitroimidazoles is largely focused on mitigating these toxicities while preserving or enhancing efficacy.

Conclusion and Future Outlook

The 2-nitroimidazole scaffold remains a cornerstone of Chagas disease chemotherapy. Its parasite-specific activation via type I nitroreductase presents a validated and effective therapeutic strategy. However, the limitations of current drugs necessitate continued innovation. The future of anti-T. cruzi drug discovery in this class lies in the rational design of new derivatives that exhibit:

-

Enhanced Potency: To shorten treatment duration and reduce overall drug exposure.

-

Improved Safety Profile: To minimize the dose-limiting toxicities that plague current therapies.

-

Activity Against Resistant Strains: To overcome challenges posed by natural or acquired resistance.

-

Favorable Pharmacokinetics: To ensure adequate drug levels in key tissues where the parasite resides, such as cardiac muscle.

By leveraging a deep understanding of the mechanism of action and structure-activity relationships, and employing robust, standardized preclinical evaluation models, the scientific community is well-positioned to develop a safer and more effective 2-nitroimidazole-based therapy to combat the enduring threat of Chagas disease.

References

-

Polak, A., & Richle, R. (1978). Mode of Action of the 2-nitroimidazole Derivative Benznidazole. Annals of Tropical Medicine & Parasitology, 72(1), 45-54. [Link]

-

de Castro, S. L., & de Meirelles, M. N. (1987). Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes. Memórias do Instituto Oswaldo Cruz, 82(2), 245-251. [Link]

-

Romanha, A. J., de Castro, S. L., Soeiro, M. N., Lannes-Vieira, J., Ribeiro, I., Talvani, A., ... & Steindel, M. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 105(2), 233-238. [Link]

-

Patterson, S., Wyllie, S., Norcliffe, J. L., Stojanovski, L., Simeons, F. R., L-V., ... & Read, K. D. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry, 61(23), 10637-10651. [Link]

-

Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]

-

Lewis, M. D., Francisco, A. F., Taylor, M. C., & Kelly, J. M. (2016). Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Expert opinion on drug discovery, 11(11), 1087-1100. [Link]

-

MacLean, L. M., Thomas, J., Lewis, M. D., Cotillo, I., Gray, D. W., & De Rycker, M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery. PLoS neglected tropical diseases, 12(7), e0006612. [Link]

-

Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5022–5027. [Link]

-

Chatelain, E. (2020). Animal models of Chagas disease and their translational value to drug development. Expert opinion on drug discovery, 15(11), 1275-1285. [Link]

-

Bustamante, J. M., & Tarleton, R. L. (2014). Translational challenges of animal models in Chagas disease drug development: a review. Memórias do Instituto Oswaldo Cruz, 109(7), 823-829. [Link]

-

Menna-Barreto, R. F. S. (2021). Review on Experimental Treatment Strategies Against Trypanosoma cruzi. Frontiers in Cellular and Infection Microbiology, 11, 636534. [Link]

-

MacLean, L. M., Thomas, J., Lewis, M. D., Cotillo, I., Gray, D. W., & De Rycker, M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery. PLoS Neglected Tropical Diseases, 12(7), e0006612. [Link]

-

Roe, F. J. (1985). Safety of nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 46, 72–81. [Link]

-

Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical pharmacology, 65(6), 999-1006. [Link]

-

Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. ResearchGate. [Link]

-

Bergan, T. (1985). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 46, 64–71. [Link]

-

MacLean, L. M., Thomas, J., Lewis, M. D., Cotillo, I., Gray, D. W., & De Rycker, M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery. PLoS neglected tropical diseases, 12(7), e0006612. [Link]

-

Calvet, C. M., Choi, J. Y., & Tarleton, R. L. (2014). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS neglected tropical diseases, 8(7), e2964. [Link]

-

Diniz, L. d. F., Caldas, I. S., & Bahia, M. T. (2021). Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models. Memórias do Instituto Oswaldo Cruz, 116, e200588. [Link]

-

da Silva, C. F., de Oliveira, R. B., de Almeida, L., de Oliveira, V. M., Menna-Barreto, R. F., de Castro, S. L., ... & da Silva, E. N. (2020). Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles against Trypanosoma cruzi Amastigotes and Bloodstream Trypanosoma brucei. ACS Omega, 5(25), 15309-15319. [Link]

-

La-Scalea, M. A., Viodé, C., de Oliveira, D. C., Cenas, N., & Docampo, R. (1999). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. Molecular and biochemical parasitology, 104(2), 233–242. [Link]

-

Brandner, S., Cabrera, M., & Sánchez-Ninti, S. (2021). In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. Journal of visualized experiments : JoVE, (177), 10.3791/63124. [Link]

-

Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5022–5027. [Link]

-

Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical pharmacology, 65(6), 999–1006. [Link]

-

Viodé, C., Bettache, N., Cénas, N., Jean, L., Périé, J., & Chauvière, G. (1999). Enzymatic reduction studies of nitroheterocycles. Biochemical pharmacology, 57(5), 549–557. [Link]

-

RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

Campos, M. C., Varela, J., Picioreanu, I., Medeiros, A., Chiribao, L., Boiani, M., ... & Cerecetto, H. (2014). Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. PLoS neglected tropical diseases, 8(8), e3080. [Link]

-

Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical pharmacology, 65(6), 999-1006. [Link]

-

Pitombeira, N. A., de Oliveira, M. V., da Silva, C. M., de Lima, D. F., Guedes-da-Silva, M. F., da Silva, P. B., ... & de Oliveira, R. B. (2021). New 2-nitroimidazole-N-acylhydrazones, analogs of benznidazole, as anti-Trypanosoma cruzi agents. European journal of medicinal chemistry, 216, 113312. [Link]

-

da Silva, P. B., de Oliveira, M. V., de Paula, A. S., de Lima, D. F., da Silva, C. M., Guedes-da-Silva, M. F., ... & de Oliveira, R. B. (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules (Basel, Switzerland), 28(22), 7522. [Link]

-

Denny, W. A. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 117-126. [Link]

-

Salomão, K., de Souza, E. M., da Silva, E. N., Jr, de Castro, S. L., & Boechat, N. (2013). Megazol and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme. Memórias do Instituto Oswaldo Cruz, 108(8), 965–974. [Link]

-

ResearchGate. (n.d.). Chemical structures of nitroheterocyclic agents with anti-Trypanosoma cruzi activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of structures and anti-infective properties of nitro-imidazole drugs. Retrieved from [Link]

-

Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]

-

MDPI. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

-

Ross, W. J., Jamieson, W. B., & McCowen, M. C. (1974). Antiparasitic nitroimidazoles. 3. Synthesis of 2-(4-carboxystyryl)-5-nitro-1-vinylimidazole and related compounds. Journal of Medicinal Chemistry, 17(1), 123-125. [Link]

-

Pano-Farias, N. S., Z-Magaña, N. P., Pérez-Hernández, N., Muñoz-Ortega, M. H., Tuena de Gómez-Puyou, M., & Pérez-Montfort, R. (2022). Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes. Biochimica et biophysica acta. General subjects, 1866(11), 130219. [Link]

-

Kratz, J. M., Garcia Bournissen, F., Forsyth, C. J., & Sosa-Estani, S. (2019). Clinical and pharmacological profile of benznidazole for treatment of Chagas disease. Expert review of clinical pharmacology, 12(12), 1163–1176. [Link]

-

ResearchGate. (n.d.). Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes. Retrieved from [Link]

-

Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitroimidazole derivatives active against T. cruzi. Retrieved from [Link]

-

Altcheh, J., Moscatelli, G., Moroni, S., Garcia-Bournissen, F., Schijman, A., & Gonzalez-Cappa, S. (2011). Pharmacokinetics of two pharmaceutical presentations of benznidazole in adult Trypanosoma cruzi infected population. International journal of antimicrobial agents, 37(4), 365–367. [Link]

-

Cambridge Core. (2021). Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment. Retrieved from [Link]

-

Maya, J. D., Cassels, B. K., Iturriaga-Vásquez, P., Ferreira, J., Faúndez, M., Galanti, N., ... & Morello, A. (2007). Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 146(4), 601–620. [Link]

-

Lamp, K. C., Freeman, C. D., Klutman, N. E., & Matzke, G. R. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353–373. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 4. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 2-nitroimidazole-N-acylhydrazones, analogs of benznidazole, as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.uchile.cl [repositorio.uchile.cl]

- 16. ovid.com [ovid.com]

- 17. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 20. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]

- 21. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. tandfonline.com [tandfonline.com]

- 23. scielo.br [scielo.br]

- 24. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake of Nitroimidazole Hypoxia Markers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of the cellular uptake and detection of nitroimidazole-based hypoxia markers. By elucidating the underlying mechanisms and providing detailed experimental protocols, this document aims to empower researchers to accurately and reliably assess tissue and cellular hypoxia, a critical factor in cancer biology, radiation therapy, and various ischemic pathologies.

Introduction: The Challenge of Measuring Hypoxia

Cellular hypoxia, a state of reduced oxygen availability, is a hallmark of the microenvironment in most solid tumors and is implicated in numerous diseases. It is a critical driver of tumor progression, metastasis, and resistance to both radiation and chemotherapy.[1][2] Consequently, the ability to accurately identify and quantify hypoxic cells is paramount for both basic research and clinical applications. Nitroimidazole compounds have emerged as the gold standard for the direct, covalent labeling of hypoxic cells.[3][4] This guide focuses on the principles governing their cellular uptake, the mechanism of their hypoxia-selective retention, and the practical methodologies for their detection.

The Core Mechanism: Reductive Activation and Covalent Binding

The utility of 2-nitroimidazoles, such as pimonidazole and EF5, as hypoxia markers lies in their unique, oxygen-dependent bioactivation pathway.[4][5] These compounds are relatively inert and freely diffuse across cell membranes.[6] However, within the low-oxygen environment of a hypoxic cell, they undergo a series of enzymatic reductions that lead to their covalent binding to cellular macromolecules, effectively trapping them inside the cell.[7][8]

The "Futile Cycle" in Normoxia

In well-oxygenated (normoxic) cells, the nitro group of the nitroimidazole molecule undergoes a one-electron reduction, primarily by cellular nitroreductases, to form a nitroradical anion.[3][5][9] In the presence of sufficient molecular oxygen, this radical is rapidly re-oxidized back to the parent compound.[3][10][11] This process, often termed a "futile cycle," prevents the further reduction of the nitroimidazole and its subsequent binding.[3] As a result, the unbound marker can diffuse out of the normoxic cell.

Irreversible Trapping in Hypoxia

Under hypoxic conditions (typically defined as a partial pressure of oxygen, pO2 ≤ 10 mmHg), the concentration of molecular oxygen is insufficient to efficiently re-oxidize the nitroradical anion.[3][12] This allows for further, multi-step reduction of the nitro group, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3][7] These reactive species readily form covalent adducts with thiol groups (-SH) found in proteins, peptides (like glutathione), and amino acids.[1][4][7][13] This covalent binding is irreversible, leading to the accumulation of nitroimidazole adducts specifically within hypoxic cells.[3][11] The extent of this binding is directly proportional to the degree of hypoxia.[1][13]

Caption: General workflow for IHC/IF detection of nitroimidazole adducts.

Detailed Protocol: Immunofluorescence for Pimonidazole in Frozen Tissues

This protocol is a generalized framework; optimization is crucial for specific tissues and antibodies.

-

In Vivo Pimonidazole Administration:

-

Tissue Harvesting and Sectioning:

-

Fixation and Staining:

-

Thaw slides and fix in cold acetone (-20°C) for 10 minutes. [14][17] * Wash sections three times for 5 minutes each in Phosphate-Buffered Saline with 0.05% Tween-20 (PBS-T). [14] * Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature. [14] * Incubate sections with the primary anti-pimonidazole antibody, diluted in antibody diluent (e.g., 1:50 to 1:100), overnight at 4°C. [14][17] * Wash sections three times for 5 minutes each in PBS-T. [14] * Incubate with a fluorochrome-conjugated secondary antibody (e.g., Cy3-conjugated goat anti-mouse) for 1-2 hours at room temperature, protected from light. [12][17] * Wash sections four times for 5 minutes each in PBS-T, protected from light. [14]

-

-

Mounting and Visualization:

-

Counterstain nuclei with DAPI for 5-10 minutes. [14] * Wash briefly in PBS.

-

Mount with an aqueous mounting medium and a coverslip.

-

Visualize using a fluorescence microscope.

-

Flow Cytometry

Flow cytometry enables the quantification of hypoxia on a single-cell level, which is particularly useful for assessing heterogeneous responses in cell populations or dissociated tumors.

Experimental Workflow for Flow Cytometric Analysis of EF5 Binding

-

Cell Treatment: Incubate cell suspension or dissociated tumor cells with EF5 under desired oxygen conditions (e.g., normoxia vs. hypoxia).

-

Fixation & Permeabilization: Fix and permeabilize cells to allow antibody access to intracellular adducts.

-

Staining: Stain cells with a fluorescently-conjugated anti-EF5 monoclonal antibody (e.g., EF5-Cy5). [18]4. Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the EF5-positive population. [19][20]5. Data Analysis: Quantify the percentage of hypoxic cells and the mean fluorescence intensity, which correlates with the level of hypoxia. [19]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a method for the bulk quantification of nitroimidazole adducts in tissue or cell lysates. Competitive ELISA formats are commonly used. [21][22][23] Principle of Competitive ELISA for Nitroimidazole Detection

-

A microplate is pre-coated with a known amount of nitroimidazole antigen.

-

The sample lysate (containing unknown amounts of nitroimidazole adducts) is added to the wells along with a limited amount of anti-nitroimidazole antibody.

-

The nitroimidazole adducts in the sample compete with the coated antigen for binding to the antibody. [22][23]4. After incubation and washing, a secondary antibody conjugated to an enzyme (like HRP) is added.

-

A substrate is then added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of nitroimidazole adducts in the sample. [22]

Factors Influencing Uptake and Data Interpretation

Accurate interpretation of data from nitroimidazole-based assays requires consideration of several biological and experimental variables.

-

Oxygen Concentration: The binding of nitroimidazoles is highly dependent on pO2, with a sharp increase in adduct formation at levels below 10 mmHg. [3]* Nitroreductase Activity: The level and activity of cellular nitroreductases can vary between cell types and may influence the rate of marker activation. [24][25][26]* Drug Exposure: The amount of adduct formation is dependent on both the concentration of the marker and the duration of exposure. [10][27]* Antibody Concentration: For detection assays, using a suboptimal antibody concentration can lead to unreliable estimations of adduct levels. [27]* Tissue Perfusion: In vivo, the delivery of the marker to the cells is dependent on blood flow. Poorly perfused regions, which are often hypoxic, may also have limited access to the marker. [28]* Acute vs. Chronic Hypoxia: Nitroimidazole markers can label cells experiencing both chronic (diffusion-limited) and acute (perfusion-limited) hypoxia, as the binding is irreversible once it occurs. [3]

Conclusion: A Self-Validating System for Hypoxia Detection

The use of nitroimidazole markers, when coupled with appropriate controls, represents a self-validating system for the detection of cellular hypoxia. The inherent oxygen-dependent mechanism of activation ensures that adduct formation is a specific and reliable indicator of a low-oxygen environment. By understanding the core principles of cellular uptake and employing the robust detection methodologies outlined in this guide, researchers can confidently investigate the profound impact of hypoxia on biological systems and accelerate the development of therapies targeting hypoxic cells.

References

-

Title: Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC Source: PubMed Central URL: [Link]

-

Title: Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC Source: PubMed Central URL: [Link]

-

Title: Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Source: ScienceDirect URL: [Link]

-

Title: Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents Source: Redox Biology URL: [Link]

-

Title: Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole Source: PubMed URL: [Link]

-

Title: Indirect competitive enzyme-linked immuno-sorbent assay (ELISA) for nitroimidazoles in food products Source: PubMed URL: [Link]

-

Title: Nitroimidazole (Metronidazole) ELISA Source: Biorex Food Diagnostics URL: [Link]

-

Title: Hypoxyprobe™ Kit Source: Hypoxyprobe URL: [Link]

-

Title: Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC Source: National Institutes of Health URL: [Link]

-

Title: 2.4. Pimonidazole Staining and Immunofluorescence Source: Bio-protocol URL: [Link]

-

Title: Hypoxia Studies with Pimonidazole in vivo - PMC Source: National Institutes of Health URL: [Link]

-

Title: FAQ - Hypoxyprobe Source: Hypoxyprobe URL: [Link]

-

Title: Hypoxia Studies with Pimonidazole in vivo Source: ResearchGate URL: [Link]

-

Title: Proposed mechanism of accumulation of pimonidazole in hypoxic tissue regions. Source: ResearchGate URL: [Link]

-

Title: Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: MDPI URL: [Link]

-

Title: Detection of individual hypoxic cells in multicellular spheroids by flow cytometry using the 2-nitroimidazole, EF5, and monoclonal antibodies Source: PubMed URL: [Link]

-

Title: Nitroimidazole ELISA Kit (A327234) Source: Antibodies.com URL: [Link]

-

Title: Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents Source: PubMed URL: [Link]

-

Title: Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging - PMC Source: National Institutes of Health URL: [Link]

-

Title: Measurement of absolute oxygen levels in cells and tissues using oxygen sensors and 2-nitroimidazole EF5 Source: PubMed URL: [Link]

-

Title: Full article: Evaluation of 18F-EF5 for detection of hypoxia in localized adenocarcinoma of the prostate Source: Taylor & Francis URL: [Link]

-

Title: Uptake of [18F] EF5 as a Tracer for Hypoxic and Aggressive Phenotype in Experimental Head and Neck Squamous Cell Carcinoma Source: National Institutes of Health URL: [Link]

-

Title: Nitroimidazole ELISA Test Kit for Animal Tissues and Eggs Source: Meizheng URL: [Link]

-

Title: Nitroimidazoles reaction inside hypoxic cells (mechanism of trapping). Source: ResearchGate URL: [Link]

-

Title: The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC Source: National Institutes of Health URL: [Link]

-

Title: Comparison of the Hypoxia PET Tracer 18F-EF5 to Immunohistochemical Marker EF5 in 3 Different Human Tumor Xenograft Models Source: National Institutes of Health URL: [Link]

-

Title: 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo Source: MURAL - Maynooth University Research Archive Library URL: [Link]

-

Title: EF5 measurements by flow cytometry. A, representative plots of EF5... Source: ResearchGate URL: [Link]

-

Title: Imaging latent tuberculosis infection with radiolabeled nitroimidazoles - PMC Source: National Institutes of Health URL: [Link]

Sources

- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. openmedscience.com [openmedscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imaging latent tuberculosis infection with radiolabeled nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAQ [hypoxyprobe.com]

- 11. Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 18. researchgate.net [researchgate.net]

- 19. Detection of individual hypoxic cells in multicellular spheroids by flow cytometry using the 2-nitroimidazole, EF5, and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indirect competitive enzyme-linked immuno-sorbent assay (ELISA) for nitroimidazoles in food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nitroimidazole ELISA Kit (A327234) [antibodies.com]

- 23. mybiosource.com [mybiosource.com]

- 24. Uptake of [18F] EF5 as a Tracer for Hypoxic and Aggressive Phenotype in Experimental Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 27. Importance of antibody concentration in the assessment of cellular hypoxia by flow cytometry: EF5 and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group in Imidazole Compounds: A Double-Edged Sword in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract